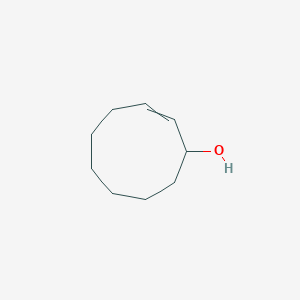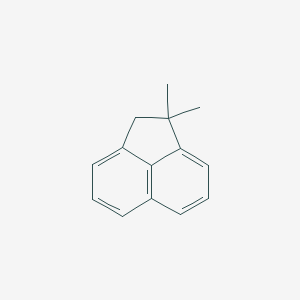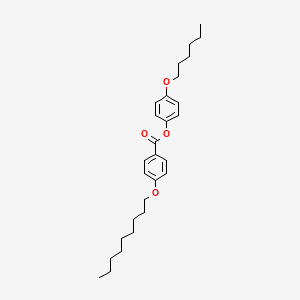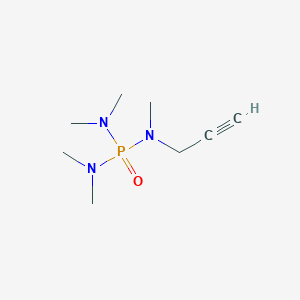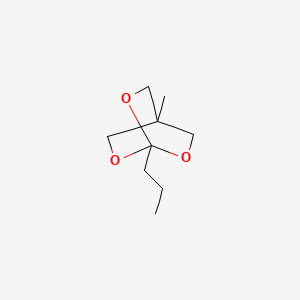
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- is a chemical compound with a unique bicyclic structure. This compound is known for its stability and versatility in various chemical reactions. It is often used as a building block in organic synthesis and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- typically involves the reaction of a suitable precursor with a Lewis acid catalyst. One common method is the ionic Diels–Alder reaction, where 1-vinyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane adds to 1,3-dienes at low temperatures under Lewis acid catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for catalysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学研究应用
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a reagent in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form stable complexes with various substrates, facilitating different chemical transformations. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
- (1-methyl-2,6,7-trioxabicyclo(2.2.2)octan-4-yl)methanol
Uniqueness
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- is unique due to its specific bicyclic structure and the presence of multiple oxygen atoms, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
属性
CAS 编号 |
60028-15-1 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
4-methyl-1-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16O3/c1-3-4-9-10-5-8(2,6-11-9)7-12-9/h3-7H2,1-2H3 |
InChI 键 |
NAMVLDMVIBVZTB-UHFFFAOYSA-N |
规范 SMILES |
CCCC12OCC(CO1)(CO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
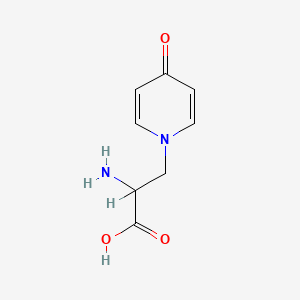
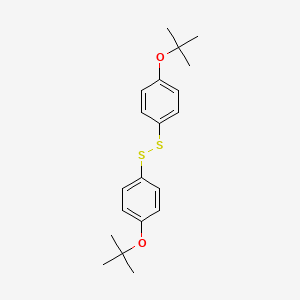
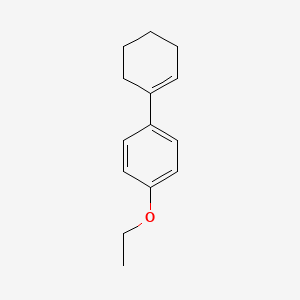
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
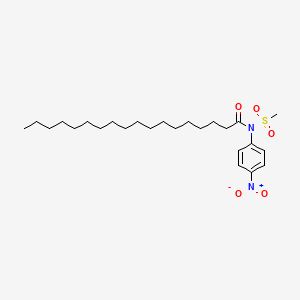
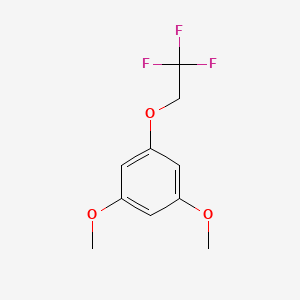
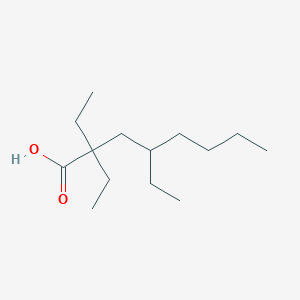
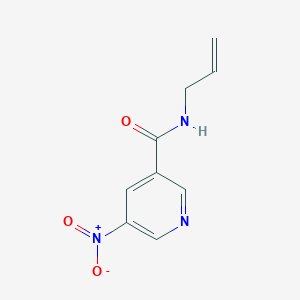
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
